molecular formula C13H13F3N2 B1403979 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1456859-29-2

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B1403979
CAS RN: 1456859-29-2
M. Wt: 254.25 g/mol
InChI Key: AQRSYVHLIVGXRZ-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on many factors, including its molecular structure and the presence of functional groups. Trifluoromethyl groups can significantly affect the properties of a compound .

Scientific Research Applications

Asymmetric Synthesis for Pharmaceutical Applications

The efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, highlights the importance of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives in pharmaceutical research. This synthesis involves a key asymmetric reductive amination step, demonstrating the compound's utility in constructing chirally pure pharmaceuticals (Boggs et al., 2007).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of tritium-labeled 2,3,4,9-tetrahydro-1H-carbazole derivatives as potent DP receptor antagonists showcases the compound's relevance in developing labeled compounds for pharmacological studies. These compounds were synthesized with high radiochemical purity, demonstrating the versatility of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in producing isotopically labeled derivatives for biological assays (Berthelette et al., 2004).

Advanced Material Development

A study on novel high-Tg poly(amine-imide)s bearing pendent N-phenylcarbazole units delves into the synthesis and evaluation of carbazole-derived monomers for the production of advanced polymeric materials. These materials exhibit high thermal stability and unique photophysical, electrochemical, and electrochromic properties, suggesting the potential of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives in creating advanced functional materials (Liou et al., 2006).

Ligand Design for Catalysis

The development of divalent heteroleptic ytterbium complexes with 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives as ligands showcases the application of these compounds in catalysis. These complexes are effective catalysts for intermolecular styrene hydrophosphination and hydroamination, highlighting the compound's utility in designing ligands for metal-catalyzed synthetic transformations (Basalov et al., 2014).

Safety and Hazards

The safety and hazards associated with a specific compound can vary widely depending on its structure and properties. For example, some trifluoromethyl-containing compounds can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

Future Directions

The field of trifluoromethylation is actively pursued in academic research. Future developments should aim at filling gaps such as a general method for Markovnikov difluoromethylation of alkenes or undirected C(sp3)–H difluoromethylation .

properties

IUPAC Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)7-4-5-11-9(6-7)8-2-1-3-10(17)12(8)18-11/h4-6,10,18H,1-3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRSYVHLIVGXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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